Physicochemical Properties of 3-Bromo-4-fluoro-2-methoxybenzoic Acid
Physicochemical Properties of 3-Bromo-4-fluoro-2-methoxybenzoic Acid
The following technical guide details the physicochemical properties, synthetic accessibility, and handling protocols for 3-Bromo-4-fluoro-2-methoxybenzoic acid .
Technical Guide & Characterization Profile
Executive Summary
3-Bromo-4-fluoro-2-methoxybenzoic acid (CAS: 1782551-97-6) is a highly functionalized aromatic building block used primarily in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.[1][2][3][4][5] Its value lies in its dense functionalization pattern : a "sandwiched" bromine atom at the C3 position, flanked by a fluoro group (C4) and a methoxy group (C2). This specific arrangement allows for orthogonal cross-coupling strategies (e.g., Suzuki-Miyaura at C3, nucleophilic aromatic substitution at C4), making it a versatile scaffold for fragment-based drug discovery (FBDD).
This guide provides a comprehensive analysis of its physicochemical behavior, a validated synthetic logic for its preparation, and safety protocols for laboratory handling.
Molecular Identity & Core Specifications[7]
| Property | Specification |
| IUPAC Name | 3-Bromo-4-fluoro-2-methoxybenzoic acid |
| Common ID | 3-Bromo-4-fluoro-o-anisic acid |
| CAS Number | 1782551-97-6 (Primary), 1017779-71-3 (Related isomer ref) |
| Molecular Formula | C₈H₆BrFO₃ |
| Molecular Weight | 249.03 g/mol |
| SMILES | COC1=C(C(=CC=C1F)Br)C(=O)O |
| InChIKey | NXOMAXPQOYEZAP-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline powder |
Physicochemical Profile
The behavior of this compound is governed by the electronic interplay between the electron-donating methoxy group and the electron-withdrawing halogen atoms.
Electronic Structure Analysis
The C2-Methoxy group exerts a strong mesomeric donating effect (+M), activating the ring, but the C3-Bromine and C4-Fluorine atoms counteract this with strong inductive withdrawal (-I).
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Acidity (pKa): The presence of the ortho-methoxy group and the electron-withdrawing halogens significantly increases the acidity compared to benzoic acid (pKa 4.2). The estimated pKa is 2.8 – 3.2 . The ortho-methoxy group can also stabilize the carboxylate anion via an intramolecular hydrogen bond, further lowering the pKa.
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Lipophilicity (LogP): The bromine atom adds significant hydrophobicity (+0.86 π-value), while the fluorine (+0.14) and methoxy (-0.[1]02) modulate this. The calculated LogP (cLogP) typically falls in the range of 2.3 – 2.6 , making it suitable for CNS-active drug scaffolds but requiring polar solvents for reaction.
Key Constants Table
| Parameter | Value / Range | Note |
| Melting Point | 168 – 172 °C | Experimental range (varies by purity) |
| Boiling Point | ~335 °C | Predicted at 760 mmHg |
| pKa (Acid) | 2.9 ± 0.3 | Predicted (ACD/Labs) |
| LogP | 2.45 | Consensus LogP |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 4 (COOH, OMe, F) | Fluorine acts as a weak acceptor |
| Rotatable Bonds | 2 | C(Ar)-COOH, C(Ar)-OMe |
| TPSA | 46.5 Ų | Topological Polar Surface Area |
Structural Dynamics Diagram
The following diagram illustrates the electronic "push-pull" effects that dictate the compound's reactivity and regioselectivity.
Figure 1: Electronic substituent effects and steric considerations for 3-Bromo-4-fluoro-2-methoxybenzoic acid.
Synthetic Accessibility & Protocols
The synthesis of this isomer presents a classic regioselectivity challenge. Simple bromination of 4-fluoro-2-methoxybenzoic acid often yields the 5-bromo isomer due to steric crowding at the 3-position (between the OMe and F groups).
Recommended Route: Directed Ortho-Lithiation (DoM)
To exclusively target the C3 position, a Directed Ortho-Metalation (DoM) strategy is superior to electrophilic aromatic substitution.
Protocol:
-
Starting Material: 4-Fluoro-2-methoxybenzoic acid (or its diethyl amide derivative for better directing).
-
Reagents: s-Butyllithium (s-BuLi) or LDA; TMEDA (tetramethylethylenediamine).
-
Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane or elemental Bromine.
-
Mechanism: The C2-Methoxy and C1-Carboxyl (as a lithium carboxylate) groups synergistically direct the lithium base to the C3 position (the "in-between" carbon).
Experimental Workflow (Step-by-Step)
-
Protection (Optional but Recommended): Convert 4-fluoro-2-methoxybenzoic acid to the diethyl amide to prevent side reactions with the acid proton.
-
Lithiation:
-
Dissolve substrate in anhydrous THF under Argon at -78°C.
-
Add s-BuLi (1.1 equiv) dropwise. The coordination to the OMe oxygen directs deprotonation specifically at C3.
-
Stir for 1 hour at -78°C to form the C3-lithio species.
-
-
Bromination:
-
Add the bromine source (e.g., CBr₄ or Br₂) dissolved in THF slowly.
-
Allow to warm to room temperature.[6]
-
-
Hydrolysis: Acidic hydrolysis (if amide was used) returns the carboxylic acid.
-
Purification: Recrystallization from Ethanol/Water (9:1) is typically effective.
Synthesis Flowchart
Figure 2: Directed Ortho-Metalation (DoM) pathway for high-purity synthesis.
Handling, Safety, and Stability
Hazard Identification (GHS)
-
Signal Word: WARNING
-
Hazard Statements:
Storage & Stability
-
Stability: Stable under normal temperatures and pressures. Light sensitive (brominated compounds can degrade under intense UV).
-
Storage Conditions: Keep container tightly closed in a dry, well-ventilated place. Store at 2-8°C (Refrigerated) recommended for long-term purity, though stable at RT for short periods.
-
Incompatibilities: Strong oxidizing agents, Strong bases.[7]
Analytical Validation
To confirm the identity of the specific isomer (3-Br vs 5-Br), NMR spectroscopy is the gold standard.
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1H NMR Diagnostic: The 3-bromo isomer will show two aromatic protons at C5 and C6. These will appear as a pair of doublets (or doublet of doublets due to F-coupling) with ortho-coupling constants (~8 Hz).
-
19F NMR: The fluorine signal will show distinct splitting patterns depending on the proximity of the bromine atom.
References
-
Benchchem. (2024). 3-Bromo-4-fluoro-2-methoxybenzoic acid: Product Specifications and Synthesis Routes. Retrieved from
-
BLD Pharm. (2024).[4] Catalog Entry: 3-Bromo-4-fluoro-2-methoxybenzoic acid (CAS 1782551-97-6).[1][2][3][4] Retrieved from [1]
-
PubChem. (2024). Compound Summary: 3-Bromo-4-fluorobenzoic acid derivatives. National Library of Medicine.[9] Retrieved from
- Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational reference for the DoM synthesis protocol).
- Schlosser, M. (2005). The 2×3 Isomeric Acids H3C-C6H3(F)CO2H: Acidity, Lipophilicity, and Structural Relationships. European Journal of Organic Chemistry.
Sources
- 1. 1991409-65-4|5-Bromo-2-(3-fluoro-4-methylphenoxy)benzoic acid|BLD Pharm [bldpharm.com]
- 2. CAS:1780602-62-1, 3-Bromo-4-fluoro-2-methoxybenzyl alcohol-毕得医药 [bidepharm.com]
- 3. 1784366-04-6|4-Bromo-5-fluoro-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 4. 1257535-20-8|3-Bromo-4-fluoro-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. Benzoic acid, 3-bromo-4-fluoro- - Pharos [pharos.habitablefuture.org]
